Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)-
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Overview
Description
Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a benzenemethanol core with a 3-(3-(4-phenyl-1-piperazinyl)propoxy) substituent, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves the reaction of benzenemethanol with 3-(4-phenyl-1-piperazinyl)propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to enhance the binding affinity of the compound to its target, leading to increased biological activity. The compound may inhibit enzyme activity or block receptor sites, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol: A simpler analog without the piperazine substituent.
3-(4-Phenyl-1-piperazinyl)propanol: Lacks the benzenemethanol core.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A more complex derivative with additional functional groups.
Uniqueness
Benzenemethanol, 3-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its specific combination of a benzenemethanol core and a piperazine substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
119321-62-9 |
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Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanol |
InChI |
InChI=1S/C20H26N2O2/c23-17-18-6-4-9-20(16-18)24-15-5-10-21-11-13-22(14-12-21)19-7-2-1-3-8-19/h1-4,6-9,16,23H,5,10-15,17H2 |
InChI Key |
JKQJIPWIWKKHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC(=C2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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